Naphthalene-1,3,6-trisulfonic acid

Description

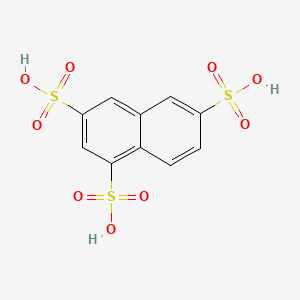

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBSAMLXSQCSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058945 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-66-8, 19437-42-4 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1,3,6-TRISULPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WF59G54Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Derivatization Research

Nitration of Naphthalene-1,3,6-trisulfonic Acid to Nitro-T-acid

The introduction of a nitro group onto the this compound backbone is a critical step in the synthesis of many important intermediates. This electrophilic aromatic substitution reaction yields 8-nitrothis compound, commonly referred to as Nitro-T-acid. The process is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chegg.comdocbrown.info

The kinetics of the nitration of aromatic compounds are influenced by several factors, including the concentrations of the aromatic substrate, nitric acid, and the sulfuric acid catalyst, as well as the reaction temperature. slideshare.net In the case of this compound, the reaction time can be approximately 20 minutes under specific conditions. google.com For instance, reacting one mole of this compound with 1.15 moles of 98% nitric acid in 4.5 moles of 90% sulfuric acid at 30°C leads to a completed nitration reaction in about 20 minutes. google.com

The selectivity of the nitration reaction is of paramount importance, with the desired product being the 8-nitro isomer. The reaction conditions are optimized to maximize the yield of this isomer while minimizing the formation of others. The nitration of naphthalene (B1677914) itself is known to be highly regioselective, with the alpha-position (C1) being significantly more reactive than the beta-position (C2). youtube.com This preference is attributed to the greater stability of the carbocation intermediate formed during the attack at the alpha-position, which can be stabilized by resonance structures that maintain an intact aromatic ring. youtube.comwordpress.com While the sulfonic acid groups on this compound influence the substitution pattern, the inherent reactivity of the naphthalene ring plays a significant role in directing the incoming nitro group to the 8-position.

Research has shown that the ratio of 1-nitronaphthalene (B515781) to 2-nitronaphthalene (B181648) can vary depending on the nitrating agent and reaction conditions. researchgate.net In industrial processes for the nitration of this compound, the yield of the desired 8-nitro isomer is typically high, often around 70-80%, with the reaction being stopped when about 95-98% of the starting material has been consumed. google.com

Table 1: Representative Reaction Conditions for the Nitration of this compound

| Parameter | Value | Reference |

| Reactants | This compound, Nitric Acid, Sulfuric Acid | google.com |

| Molar Ratio (this compound : Nitric Acid : Sulfuric Acid) | 1 : 1.15 : 4.5 | google.com |

| Nitric Acid Concentration | 98% | google.com |

| Sulfuric Acid Concentration | 90% | google.com |

| Temperature | 30 °C | google.com |

| Reaction Time | ~20 minutes | google.com |

| Conversion of Starting Material | >95% | google.com |

| Yield of 8-nitrothis compound | 70-80% | google.com |

The formation of Nitro-T-acid proceeds via a well-established electrophilic aromatic substitution mechanism. masterorganicchemistry.com The key steps involved are:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). chegg.comyoutube.com This is the active electrophile in the reaction.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich naphthalene ring of this compound attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. masterorganicchemistry.com The attack preferentially occurs at the 8-position due to the electronic and steric influences of the existing sulfonate groups and the inherent reactivity of the naphthalene nucleus.

Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. youtube.com This step restores the aromaticity of the naphthalene ring, leading to the final product, 8-nitrothis compound.

The rate-determining step of this reaction is typically the attack of the aromatic ring on the nitronium ion to form the carbocation intermediate. masterorganicchemistry.com

Amination Pathways of this compound Derivatives

The conversion of the nitro group in Nitro-T-acid to an amino group is a crucial transformation that yields 8-Aminothis compound (ANTS), a highly fluorescent compound widely used in various analytical applications. This reduction can be achieved through several methodologies.

The reduction of the nitro group to an amine is a fundamental reaction in organic synthesis. For the synthesis of ANTS from Nitro-T-acid, both electrochemical and catalytic hydrogenation methods have been explored.

Electrochemical reduction offers a green and controlled method for the conversion of nitro compounds to amines, as it avoids the use of harsh chemical reducing agents. nih.gov The general mechanism for the electrochemical reduction of a nitro group to an amine in an aqueous electrolyte involves a six-electron transfer process. The reaction proceeds through several intermediates, including nitroso and hydroxylamino species. researchgate.netnih.gov

The plausible pathway for the electrochemical reduction of the nitro group in 8-nitrothis compound to the amino group of ANTS is as follows:

Initial two-electron reduction: The nitro group is reduced to a nitroso group.

Further two-electron reduction: The nitroso group is then reduced to a hydroxylamino group.

Final two-electron reduction: The hydroxylamino group undergoes a final reduction to the amino group.

The efficiency and selectivity of this process can be influenced by factors such as the electrode material, applied potential, and pH of the electrolyte. mpg.deresearchgate.net

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes to their corresponding anilines due to its high efficiency and the clean nature of the process, with water being the primary byproduct. nih.govacs.org Various catalysts can be employed for this transformation.

Commonly used catalysts for the hydrogenation of nitro compounds include:

Noble Metal Catalysts: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective and widely used for the reduction of aromatic nitro compounds. google.com

Raney Nickel: This is another common and cost-effective catalyst for nitro group reduction. google.com

Base-Metal Catalysts: More recently, catalysts based on earth-abundant metals such as manganese, cobalt, and zinc have been developed as sustainable alternatives to noble metal catalysts. acs.orgnih.gov

The catalytic hydrogenation of 2-nitronaphthalene-4,8-disulfonic acid ammonium (B1175870) salt has been successfully carried out using a palladium on charcoal catalyst at a temperature of 70°-75° C and a pressure of 140 psi, yielding the corresponding amine in high yield. google.com Similar conditions can be adapted for the reduction of Nitro-T-acid to ANTS. The reaction is typically performed in an aqueous medium at a controlled pH. google.com

Table 2: Overview of Catalytic Hydrogenation Approaches for Nitroarene Reduction

| Catalyst Type | Examples | Key Features | References |

| Noble Metal Catalysts | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C) | High activity and selectivity. | google.com |

| Nickel-based Catalysts | Raney Nickel | Cost-effective and widely used. | google.com |

| Base-Metal Catalysts | Manganese, Cobalt, Zinc complexes | Sustainable and based on earth-abundant metals. | acs.orgnih.gov |

Synthesis of Other Amino-Naphthalenesulfonic Acid Intermediates (e.g., T-acid, H-acid)

The conversion of this compound into valuable amino-naphthalenesulfonic acids, such as T-acid and H-acid, is a multi-step process foundational to the dye industry. These intermediates are critical for producing a range of colorants.

The synthetic pathway begins with the nitration of the this compound isomer mixture. This reaction is typically carried out using nitric acid in a sulfuric acid solvent, which introduces a nitro group onto the naphthalene ring system. This step yields 8-nitro-naphthalene-1,3,6-trisulfonic acid, also known as Nitro-T-acid.

Following nitration, the nitro group is reduced to an amino group. This reduction is commonly achieved using iron powder in an acidic medium. The product of this step is 8-aminothis compound, which is widely known as T-acid or Koch Acid.

To synthesize H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), T-acid undergoes an alkali fusion process. In this high-temperature reaction with caustic soda (sodium hydroxide), one of the sulfonic acid groups is replaced by a hydroxyl group, yielding the final H-acid product. H-acid is one of the most significant dye intermediates, used extensively in the production of direct, acid, and reactive dyes. tubitak.gov.trresearchgate.net

Table 1: Synthesis Pathway from this compound to H-acid

| Step | Starting Material | Key Reagents | Product | Common Name |

|---|---|---|---|---|

| 1 | This compound | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 8-Nitro-naphthalene-1,3,6-trisulfonic acid | Nitro-T-acid |

| 2 | 8-Nitro-naphthalene-1,3,6-trisulfonic acid | Iron (Fe), Acid (e.g., HCl) | 8-Aminothis compound | T-acid / Koch Acid |

| 3 | 8-Aminothis compound | Sodium Hydroxide (B78521) (NaOH) | 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid | H-acid |

Formation of Azo Dyes and Related Chromophores

Intermediates derived from this compound, particularly H-acid, are fundamental components in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings and constitute the largest and most important group of synthetic dyes. pbworks.com

Coupling Reactions with this compound Intermediates

The formation of azo dyes occurs through a process known as diazo coupling. This is an electrophilic aromatic substitution reaction where a diazonium ion (an electrophile) reacts with an electron-rich aromatic compound, known as the coupling component. pbworks.comlkouniv.ac.inlibretexts.org H-acid is an excellent coupling component due to the activating effects of its amino (–NH₂) and hydroxyl (–OH) groups.

The synthesis involves two main stages:

Diazotization : An aromatic primary amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. pbworks.com

Coupling : The resulting diazonium salt is then reacted with an intermediate like H-acid. The position of the coupling on the H-acid ring system is dependent on the pH of the reaction medium. In acidic conditions, coupling occurs ortho to the amino group, while in alkaline conditions, it occurs ortho to the hydroxyl group.

An example is the synthesis of a monoazo acid dye where an amine, such as o-aminophenol, is diazotized and then coupled with H-acid. tubitak.gov.trresearchgate.net Similarly, bisazo dyes, which contain two azo groups, can be prepared. For instance, a diazotized amine can be coupled to H-acid, which is then coupled with a second diazonium salt, such as diazotized aniline (B41778) or p-chloroaniline, to form complex black dyes. asianpubs.org

Table 2: Example of Azo Dye Coupling Reaction

| Reaction Stage | Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | pH Condition | Resulting Product |

|---|---|---|---|---|

| Coupling | Diazotized o-aminophenol | H-acid | Alkaline (pH 9-10) | Monoazo Acid Dye researchgate.net |

| Coupling | Diazotized Aniline | Monoazo dye from H-acid | Neutral (pH 7-7.5) | Bisazo Dye asianpubs.org |

Other Functional Group Transformations

Beyond the primary pathway to amino- and hydroxynaphthalenesulfonic acids, the this compound framework and its derivatives can undergo several other functional group transformations. These reactions are crucial for creating a diverse range of chemical structures.

Key transformations include:

Nitration : As a primary step in many syntheses, nitration introduces the –NO₂ group onto the aromatic ring via electrophilic substitution. This group is a versatile precursor for other functionalities.

Reduction : The conversion of a nitro (–NO₂) group to an amino (–NH₂) group is a fundamental reduction reaction in this context. Reagents like iron in acidic solution or catalytic hydrogenation are commonly employed. This transformation is essential for creating the amino-substituted intermediates required for dye synthesis. lkouniv.ac.inlibretexts.org

Hydrolysis/Alkali Fusion : This transformation involves the nucleophilic substitution of a sulfonic acid group (–SO₃H) or other leaving group with a hydroxyl group (–OH). The conversion of T-acid to H-acid via alkali fusion with sodium hydroxide at high temperatures is a classic industrial example of this reaction.

N-Arylation (Ullmann Condensation) : While not performed directly on this compound itself, its derivatives can undergo C-N bond-forming reactions. For example, related chloronaphthalenesulfonic acids can be coupled with anilines in a copper-catalyzed Ullmann reaction to produce (phenylamino)naphthalenesulfonic acids. acs.org This demonstrates the potential for creating more complex amine derivatives.

These transformations allow for precise manipulation of the chemical structure, enabling the synthesis of a wide variety of compounds with specific properties for applications in dyes, pigments, and other specialty chemicals.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations of Naphthalene-1,3,6-trisulfonic Acid

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the distribution of electrons and to predict molecular characteristics. samipubco.com For the parent naphthalene (B1677914) molecule, DFT and HF techniques, utilizing various basis sets, have been used to determine its structural and electronic nature. samipubco.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com For instance, calculations on naphthalene using DFT with the aug-cc-pVQZ basis set determined a HOMO-LUMO gap of 4.75 eV. samipubco.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it takes less energy to excite an electron from the HOMO to the LUMO. tandfonline.com

Studies on naphthalene derivatives show that the choice of basis set can influence the calculated energies. For naphthalene, the aug-cc-pVQZ basis set yields a higher HOMO energy (-6.13 eV), indicating a greater propensity to donate electrons, while the 6-31G basis set gives a lower value (-5.82 eV). samipubco.com These computational approaches allow for the optimization of molecular geometry and the calculation of various properties that correlate well with experimental data. samipubco.comtandfonline.com

Calculated HOMO-LUMO Gap for Naphthalene using DFT

| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| DFT/6-31G | -5.82 | -1.34 | 4.48 | samipubco.com |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This provides a detailed picture of how reactants are converted into products.

The reaction of ozone with the aromatic rings of naphthalenesulfonic acids proceeds through an electrophilic attack. knaw.nl Specifically, the initial attack by ozone occurs via a 1,3-dipolar cycloaddition mechanism. wikipedia.orgresearchgate.net This type of reaction, also known as the Huisgen cycloaddition, is a concerted pericyclic reaction where a 1,3-dipole (ozone) reacts with a dipolarophile (the naphthalene ring system) to form a five-membered ring. wikipedia.orgorientjchem.org

In the case of naphthalenesulfonic acids, the presence of electron-withdrawing sulfonic acid groups decreases the electron density of the aromatic system, which in turn reduces the reactivity towards ozone. Consequently, this compound exhibits a lower reaction rate compared to naphthalene-1-sulfonic acid and naphthalene-1,5-disulfonic acid. The activation energy for the direct ozonation reaction is in the range of 37–42 kJ mol⁻¹.

Theoretical studies involving electron density at the bond critical point are used to identify the most reactive sites in a molecule for electrophilic attack. For naphthalenesulfonic acids, these analyses have shown that the double bonds with the highest electron density are located at the 1–2, 3–4, 5–6, and 7–8 positions of the naphthalene ring system. It is these electron-rich regions that are initially attacked by ozone in the 1,3-dipolar cycloaddition reaction.

Electron density mapping provides a visual representation of the electron distribution within the molecule, highlighting areas that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations of Interactions with Other Species

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com This technique provides detailed insights into the interactions between this compound and other chemical species in its environment, such as solvent molecules or solid surfaces. mdpi.com

For example, MD simulations have been used to investigate the adsorption of naphthalenesulfonic formaldehyde (B43269) condensates on coal-water interfaces. researchgate.net These simulations can reveal the preferred orientation of the molecule at an interface and quantify the interaction energies, which are typically governed by polar and van der Waals forces. mdpi.comresearchgate.net By analyzing parameters like the radial distribution function and self-diffusion coefficients, researchers can understand how the molecule distributes itself and its mobility in a given medium. mdpi.comresearchgate.net Such simulations are also critical in understanding the binding mechanisms of molecules to biological targets, like enzymes, by exploring conformational changes and calculating binding free energies. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comnih.gov The goal of QSAR studies is to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties. brieflands.com

For derivatives of naphthalene and related structures, QSAR models have been developed to predict various biological activities, such as antimicrobial or anticancer effects. brieflands.comnih.gov These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to create an equation that correlates these descriptors with the observed activity. brieflands.com For instance, a QSAR study on naphthoquinone derivatives used MLR and ANN to model their inhibitory activity against the pathogenic agent IDO1. brieflands.com A successful QSAR model can be a powerful tool in drug discovery, helping to prioritize which derivatives to synthesize and test. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The conventional synthesis of naphthalene-1,3,6-trisulfonic acid involves the sulfonation of naphthalene (B1677914) using concentrated sulfuric acid and oleum (B3057394). google.comprepchem.com This process, while established, is often characterized by harsh reaction conditions, the use of corrosive reagents, and the formation of a mixture of isomers, which complicates purification and can lower the yield of the desired product. prepchem.com Future research is directed towards overcoming these limitations through the development of novel synthetic strategies.

Key areas of investigation include:

Regioselective Sulfonation: Developing catalysts and reaction conditions that favor the formation of the 1,3,6-isomer over other isomers like naphthalene-1,3,5-trisulfonic acid and naphthalene-1,3,7-trisulfonic acid. prepchem.com This would streamline the manufacturing process by minimizing downstream separation and purification steps.

Alternative Sulfonating Agents: Exploring less hazardous and more selective sulfonating agents to replace oleum and large excesses of sulfuric acid. This aligns with the principles of green chemistry by reducing the generation of acidic waste.

Process Intensification: Investigating methods such as continuous flow reactors, which can offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity in shorter reaction times. google.com Patents have described processes aiming to shorten reaction times and improve yields by carefully controlling the simultaneous addition of naphthalene and oleum at high temperatures. google.com

Table 1: Comparison of Naphthalene Sulfonation Processes

| Parameter | Conventional Process | Future-Oriented Process |

| Reagents | Naphthalene, Sulfuric Acid, Oleum prepchem.com | Naphthalene, Novel Catalysts, Milder Sulfonating Agents |

| Selectivity | Produces a mixture of isomers prepchem.com | High regioselectivity for the 1,3,6-isomer |

| Reaction Conditions | High temperatures (e.g., up to 145°C or higher), long reaction times google.comgoogle.com | Milder conditions, shorter reaction times |

| Environmental Impact | High volume of acidic waste | Reduced waste, use of recyclable catalysts |

| Yield | Reported yields around 70-77% google.comgoogle.com | Potentially higher yields due to improved selectivity |

Exploration of this compound in Catalysis

The highly acidic nature of the three sulfonic acid groups attached to the stable naphthalene core suggests potential applications in catalysis. While direct use as a catalyst is not yet widely reported, research into related sulfonated aromatic compounds provides a strong basis for future exploration.

Emerging research directions include:

Homogeneous Acid Catalysis: Utilizing its strong Brønsted acidity in aqueous or polar organic media for reactions such as esterification, hydrolysis, and condensation. Its high solubility in water is an advantage for aqueous-phase catalysis.

Heterogeneous Catalyst Development: Immobilizing this compound or its derivatives onto solid supports like silica, polymers, or porous carbons. This could create robust, recyclable solid acid catalysts. For instance, polymers functionalized with sulfonic acid groups derived from naphthalene have been successfully used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. researchgate.netnih.gov

Catalyst Ligand/Scaffold: Using the this compound structure as a building block for more complex catalyst systems. The sulfonic acid groups can act as anchoring points for metal complexes or serve to tune the electronic properties and solubility of organometallic catalysts.

Advanced Applications in Bioanalytical and Biomedical Research

While this compound itself is not a primary bioactive molecule, its derivatives are showing significant promise in bioanalytical and biomedical fields. The core structure can be functionalized to create sophisticated tools for research and diagnostics.

A prominent example is 8-Aminothis compound (ANTS) , a derivative that has become an important tool in glycobiology. sigmaaldrich.com ANTS is widely used as a fluorescent label for the analysis of saccharides and glycoproteins. Its key features, which highlight the potential of the this compound scaffold, are summarized below.

Table 2: Properties and Applications of 8-Aminothis compound (ANTS)

| Property | Description | Application |

| Fluorescence | Exhibits fluorescence with excitation at ~356 nm and emission at ~512 nm. sigmaaldrich.com | Highly sensitive detection of carbohydrates. |

| Reactive Group | Possesses a primary amino group that can be covalently attached to the reducing end of carbohydrates. sigmaaldrich.com | Fluorescent labeling for oligosaccharide sequencing and analysis by electrophoresis (FACE). nih.govnih.gov |

| High Charge | The three sulfonic acid groups impart a significant negative charge. | Improves separation and resolution during electrophoretic analysis. nih.gov |

| High Water Solubility | Readily soluble in aqueous buffers used for biological assays. | Suitable for a wide range of bioanalytical techniques. |

Future research in this area is expected to focus on:

Development of Novel Biosensors: Modifying the this compound backbone with different functional groups to create new fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment, such as pH. mdpi.com

Biomedical Imaging: Synthesizing new derivatives with tailored photophysical properties (e.g., longer emission wavelengths) for use as contrast agents in biological imaging.

Drug Delivery Systems: Exploring the use of its polysulfonated structure as a carrier or component in targeted drug delivery systems, leveraging the negative charges for electrostatic interactions with biological molecules or carrier nanoparticles.

Sustainable and Green Chemistry Approaches in its Production and Use

The production of this compound is an area where green chemistry principles can have a significant impact. The current reliance on oleum and concentrated sulfuric acid presents environmental and safety challenges, including the generation of large volumes of corrosive, acidic waste. google.comgoogle.com

Future research is focused on creating more sustainable pathways:

Solid Acid Catalysts: The use of solid superacids, such as sulfated zirconia, is being explored for naphthalene sulfonation. google.com These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, drastically reducing waste generation and simplifying product work-up.

Solvent-Free Reactions: Developing methods that minimize or eliminate the use of solvents. Research on the sulfonation of naphthalene has shown that controlling the physical state of the reactants (e.g., using molten naphthalene) and reactor design can improve efficiency and reduce the need for solvents. google.comshokubai.org

Waste Valorization: Investigating methods to recover and reuse the sulfuric acid from the waste streams, turning a waste product into a recycled reactant.

Integration into Multifunctional Materials Systems

The unique combination of a rigid aromatic structure and multiple anionic functional groups makes this compound and its salts valuable components in the design of advanced functional materials.

Current and emerging applications include:

Electroplating and Metal Finishing: It is used as an additive in nickel sulfamate (B1201201) baths for electrodeposition. nmfrc.org Its presence in the plating solution refines the grain size of the deposited nickel layer and enhances its hardness, which is critical for manufacturing micro-components and high-density data storage media like DVDs. nmfrc.org

Conducting Polymers: The trisodium (B8492382) salt of this compound can be used as an anionic dopant in the electrochemical polymerization of pyrrole. sigmaaldrich.com The incorporation of this bulky, charged molecule into the polymer matrix influences the morphology and electrochemical properties of the resulting polypyrrole films, which have applications as electrode materials.

Metal-Organic Frameworks (MOFs): While not a direct linker itself, the naphthalene polysulfonate structure is analogous to the naphthalene dicarboxylate linkers used to synthesize highly porous MOFs. nih.govnih.gov Future research could explore the use of sulfonated naphthalene linkers to create MOFs with strong acidic sites, potentially for applications in catalysis, gas separation, or the adsorption of polar molecules. The related isoreticular metal organic framework-3 (IRMOF-3) has been studied for its ability to adsorb naphthalene from water. mdpi.com

Q & A

Q. What are the established synthetic routes for producing naphthalene-1,3,6-trisulfonic acid, and how do reaction conditions influence product purity?

this compound is typically synthesized via sulfonation of naphthalene or its derivatives. One common method involves reacting naphthalene-2,7-disulfonic acid with excess fuming sulfuric acid (oleum) at elevated temperatures (180°C) to introduce the third sulfonic acid group . Alternatively, sodium naphthalene-β-sulfonate can be sulfonated at lower temperatures using 40% oleum to minimize side reactions . Post-synthesis, neutralization with lime removes excess sulfuric acid, followed by conversion to sodium salts using sodium carbonate . Key factors affecting purity include temperature control (to avoid over-sulfonation), reaction time, and the stoichiometry of sulfonating agents. Impurities like unreacted intermediates or isomers (e.g., naphthalene-1,3,7-trisulfonic acid) can arise if conditions are suboptimal .

Q. How can the structural identity and purity of this compound be validated experimentally?

Analytical techniques include:

- Titration : Quantifying sulfonic acid groups via acid-base titration.

- Spectroscopy : FT-IR to confirm sulfonic acid (–SO₃H) peaks at ~1030 cm⁻¹ and 1170 cm⁻¹, and UV-Vis for aromatic π-π* transitions.

- Chromatography : HPLC or ion-exchange chromatography to separate and quantify trisulfonic acid derivatives from mono-/di-sulfonated byproducts .

- Elemental analysis : Matching experimental C, H, S, and O content with theoretical values (e.g., molecular formula C₁₀H₈O₉S₃, MW 368.36) .

Q. What are the primary industrial and research applications of this compound?

this compound serves as:

- A precursor for dyes (e.g., Reactive Brown 2) and intermediates like H acid (1-naphthol-3,6,8-trisulfonic acid) via alkali fusion .

- A brightening agent in nickel electroplating baths .

- A building block for synthesizing sulfonated polymers used in acid-stable nanofiltration membranes .

Advanced Research Questions

Q. How does this compound contribute to the development of pH-stable nanofiltration membranes?

In interfacial polymerization, naphthalene-1,3,6-trisulfonyl chloride (NTSC) reacts with amines (e.g., piperazine) to form thin-film composite membranes. The trisulfonic acid groups enhance hydrophilicity and acid resistance, critical for separating ions in acidic environments (e.g., pH < 3). Methodology involves optimizing monomer ratios (NTSC: trimesoyl chloride) and curing conditions to balance pore size, flux, and rejection rates .

Q. What challenges arise in quantifying environmental or biological exposure to naphthalene sulfonic acids, and how can they be addressed?

Challenges include:

- Low volatility : Limits gas chromatography (GC) use; instead, LC-MS/MS with electrospray ionization (ESI) is preferred .

- Matrix interference : Solid-phase extraction (SPE) with anion-exchange cartridges isolates sulfonic acids from complex samples (e.g., wastewater) .

- Isomer differentiation : Advanced techniques like ion-mobility spectrometry (IMS) or NMR (e.g., ¹H/¹³C) distinguish positional isomers (e.g., 1,3,6- vs. 1,3,7-trisulfonic acid) .

Q. What role does this compound play in studying microbial processes in soil or rhizosphere dynamics?

Its derivative, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is a non-toxic fluorophore used to monitor microbial CO₂ production in microdialysis experiments. HPTS’s fluorescence intensity correlates with local pCO₂, enabling real-time tracking of microbial activity without disturbing soil micro-environments .

Q. How do structural modifications of this compound influence its interaction with biomolecules (e.g., RNA polymerase)?

Suramin, a polyanionic derivative, inhibits SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by binding to conserved basic residues (e.g., Lys593, Arg624) via its sulfonic acid groups. Molecular docking and cryo-EM (2.57 Å resolution) reveal competitive inhibition with nucleotide substrates, guiding antiviral drug design .

Methodological Considerations

Q. What safety protocols are critical when handling this compound and its derivatives?

Q. How can researchers resolve contradictions in reported sulfonation efficiencies across studies?

Discrepancies often stem from varying oleum concentrations (24% vs. 40%) or reaction temperatures. Systematic optimization via Design of Experiments (DoE) can identify robust conditions. For example, lower temperatures (≤100°C) favor trisulfonation over competing decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.